molecular formula C17H16N2O3S B1420856 Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate CAS No. 1199216-03-9

Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate

Cat. No. B1420856
M. Wt: 328.4 g/mol
InChI Key: SLHLLZIZHLBRLH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate, also known as EMQ, is a heterocyclic organic compound that belongs to the thiazole and quinoline groups. It has a molecular weight of 328.39 .


Molecular Structure Analysis

The molecular formula of this compound is C17 H16 N2 O3 S . It contains a thiazole ring and a quinoline ring, which are connected by an ether linkage. The carboxylate group is attached to the thiazole ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.39 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Central Nervous System Activity

Research by Hung, Janowski, and Prager (1985) explored compounds related to Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate. They found these compounds generally cause loss of motor control in mice, although they were relatively toxic, indicating potential applications in neuroscience research (Hung, Janowski, & Prager, 1985).

Synthesis of Quinolines

Jentsch et al. (2018) developed a convenient two-step synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids. This synthesis is relevant for the construction of key arylquinolines involved in an HIV integrase project (Jentsch et al., 2018).

Antimicrobial Agents

Abdel-Mohsen (2014) described the synthesis of Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, which exhibited significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).

Antibacterial Activity

Markovich et al. (2014) synthesized 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates and investigated their antimicrobial activity, revealing potential applications in the development of new antibacterial agents (Markovich et al., 2014).

Anticancer Activity

Gaber et al. (2021) focused on synthesizing new derivatives of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and tested their anticancer effects against the breast cancer MCF-7 cell line. Several compounds demonstrated significant anticancer activity, suggesting a role in cancer research and therapy (Gaber et al., 2021).

Corrosion Inhibition

Raviprabha and Bhat (2019) studied Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Their findings suggest its potential use in materials science, particularly in preventing metal corrosion (Raviprabha & Bhat, 2019).

properties

IUPAC Name

ethyl 4-methyl-2-(2-methylquinolin-8-yl)oxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-4-21-16(20)15-11(3)19-17(23-15)22-13-7-5-6-12-9-8-10(2)18-14(12)13/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHLLZIZHLBRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)OC2=CC=CC3=C2N=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate

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